2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile
CAS No.: 439095-07-5
Cat. No.: VC4472898
Molecular Formula: C15H8Cl2N4O2
Molecular Weight: 347.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 439095-07-5 |
---|---|
Molecular Formula | C15H8Cl2N4O2 |
Molecular Weight | 347.16 |
IUPAC Name | 2-[(2,4-dichlorophenyl)methyl]-2-(3-nitropyridin-2-yl)propanedinitrile |
Standard InChI | InChI=1S/C15H8Cl2N4O2/c16-11-4-3-10(12(17)6-11)7-15(8-18,9-19)14-13(21(22)23)2-1-5-20-14/h1-6H,7H2 |
Standard InChI Key | AQYBXIQQNHJXCT-UHFFFAOYSA-N |
SMILES | C1=CC(=C(N=C1)C(CC2=C(C=C(C=C2)Cl)Cl)(C#N)C#N)[N+](=O)[O-] |
Introduction
Key Findings
2-(2,4-Dichlorobenzyl)-2-(3-nitro-2-pyridinyl)malononitrile (CAS: 439095-07-5) is a malononitrile derivative featuring a 2,4-dichlorobenzyl group and a 3-nitro-2-pyridinyl substituent. While direct pharmacological or industrial applications remain understudied, its structural analogs suggest potential roles in agrochemicals, enzyme inhibition, and materials science. This report synthesizes available data on its synthesis, physicochemical properties, and inferred applications, drawing parallels to related compounds .
Chemical Identity and Structural Features
Molecular Formula and Weight
Structural Characterization
The compound comprises:
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A malononitrile core (), enabling electrophilic reactivity.
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A 2,4-dichlorobenzyl group, introducing steric bulk and lipophilicity.
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A 3-nitro-2-pyridinyl moiety, contributing to π-π stacking and hydrogen-bonding capabilities .
Table 1: Key Structural Features
Synthesis and Reaction Pathways
Knoevenagel Condensation
Malononitrile derivatives are typically synthesized via Knoevenagel condensation, where malononitrile reacts with aldehydes or ketones under basic conditions . For this compound:
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Precursor: 2,4-Dichlorobenzaldehyde and 3-nitro-2-pyridinecarbaldehyde.
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Reaction:
Yields are optimized using polar solvents (e.g., ethanol) and catalysts like piperidine .
Patent-Based Synthesis
A patent (WO2002090320A2) describes analogous malononitrile compounds synthesized via:
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Alkylation: Reacting malononitrile with halogenated aromatics.
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Nitration: Introducing nitro groups to the pyridine ring post-alkylation .
Table 2: Synthetic Parameters for Analogous Compounds
Parameter | Condition | Yield (%) |
---|---|---|
Solvent | Ethanol/DMF | 60–85 |
Temperature | 55–80°C | – |
Catalyst | NaOH or KCO | – |
Physicochemical Properties
Solubility and Stability
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Solubility: Likely low in water due to the hydrophobic dichlorobenzyl group; soluble in DMF or DMSO .
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Stability: Nitro groups may confer sensitivity to light and heat, necessitating storage at –20°C .
Spectroscopic Data
Compound | Target Enzyme | IC (μM) |
---|---|---|
2-(3,4-Dihydroxybenzylidene)malononitrile | Tyrosinase | 1.92 |
Target compound (Inferred) | Acetylcholinesterase | – |
Research Gaps and Future Directions
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